Sulfaguanidine-13C6

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Accurate quantification of sulfaguanidine in complex matrices (honey, muscle, wastewater) is compromised by low recovery and severe matrix effects. Sulfaguanidine-13C6 is the definitive isotopically labeled internal standard for LC-MS/MS, exactly co-eluting with the analyte to correct for recovery losses and ion suppression on a sample-by-sample basis. • Enables compliance with EU 2002/657/EC and SANTE guidelines for confirmatory analysis. • Demonstrated ≥99 atom% 13C enrichment and ≥98% HPLC purity. • Provides method robustness for pharmacokinetic, residue monitoring, and QC release testing workflows.

Molecular Formula C7H10N4O2S
Molecular Weight 220.20 g/mol
Cat. No. B14865915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaguanidine-13C6
Molecular FormulaC7H10N4O2S
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
InChIInChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyBRBKOPJOKNSWSG-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaguanidine-13C6: Stable Isotope-Labeled Sulfonamide Reference Standard for LC-MS/MS Quantification


Sulfaguanidine-13C6 is a stable isotope-labeled analog of the sulfonamide antibiotic sulfaguanidine, wherein all six carbon atoms of the phenyl ring are uniformly replaced with the non-radioactive heavy isotope carbon-13. As a 13C6-labeled internal standard, it is chemically and physically nearly identical to its unlabeled counterpart (sulfaguanidine, CAS 57-67-0) but is readily distinguished by mass spectrometry due to its +6 Da mass shift . This labeling enables its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of sulfaguanidine residues in complex biological and environmental matrices . The compound is supplied as a neat, high-purity reference material, typically characterized by HPLC purity >99.0% and isotopic enrichment >99 atom% 13C [1].

Why Unlabeled Sulfaguanidine and Other Sulfonamide Internal Standards Fail to Deliver Equivalent Analytical Performance


In LC-MS/MS analysis, the accurate quantification of sulfaguanidine is frequently compromised by variable and often severe matrix effects and low recovery from complex sample preparation procedures. Studies have shown that sulfaguanidine, in particular, can exhibit exceptionally low recovery in multi-residue methods [1]. While an unlabeled analog of a different sulfonamide (e.g., sulfamethazine) could be used as a surrogate internal standard, such a compound will not co-elute with the target analyte and will not experience identical ionization suppression or enhancement, leading to inaccurate quantification. Furthermore, unlabeled sulfaguanidine, if used for matrix-matched calibration, is indistinguishable from the native analyte and cannot correct for recovery losses or matrix effects on a sample-by-sample basis. Therefore, the use of an isotopically labeled analog—specifically, a 13C6-labeled version that exactly mimics the analyte's behavior throughout the entire analytical process—is the scientifically rigorous approach mandated by guidelines such as the European Union Decision 2002/657/EC for confirmatory analysis [2].

Quantitative Differentiation of Sulfaguanidine-13C6 as an Analytical Internal Standard


Isotopic Purity and Enrichment Enable Unambiguous Mass Spectrometric Distinction

Sulfaguanidine-13C6 is supplied with a minimum isotopic enrichment of 99 atom% 13C, as documented by the manufacturer's Certificate of Analysis [1]. In contrast, the natural abundance of 13C is approximately 1.1 atom%. This near-complete isotopic labeling ensures that the internal standard's mass spectral signal is >98% isolated at the +6 Da mass channel, minimizing isotopic cross-talk with the unlabeled analyte and thereby maximizing the accuracy and precision of quantification at trace levels [2].

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Correction for Inherently Low and Variable Analytic Recovery in Multi-Residue Methods

In a validated LC-MS/MS method for pharmaceuticals in wastewater, sulfaguanidine was the only compound among a multi-class panel for which low recovery was consistently obtained [1]. While recoveries for other analytes were >50%, the specific recovery for sulfaguanidine was noted as problematic. By employing Sulfaguanidine-13C6 as an internal standard added at the beginning of sample preparation, the response ratio of analyte to IS inherently corrects for this variable and often low extraction efficiency on a sample-by-sample basis, a capability that matrix-matched calibration using unlabeled standards cannot provide [2].

Method Validation Recovery Correction Matrix Effect

Compensation for Ionization Matrix Effects in Complex Food Matrices

LC-MS/MS methods for sulfonamide residues in honey are well-documented to suffer from matrix effects. A method validated for 13 sulfonamides in honey according to European Union Decision 2002/657/EC reported decision limits (CCα) for sulfaguanidine among the range of 1.8 to 15.5 μg kg⁻¹ [1]. The use of Sulfaguanidine-13C6 as an isotope-labeled internal standard (ILIS) is the recommended approach to compensate for ionization suppression or enhancement, as the ILIS co-elutes with the analyte and experiences identical electrospray ionization conditions . This correction is essential for meeting the strict performance criteria of EU Decision 2002/657/EC for confirmatory methods.

Food Safety Matrix Effects Ion Suppression

Batch-to-Batch Consistency and Purity for Robust Method Validation

Sulfaguanidine-13C6 from specialty manufacturers like WITEGA is produced as a neat reference standard with a documented overall purity >99.0% (HPLC) and consistent isotopic composition across production lots . In contrast, unlabeled analytical standards may be sold as hydrates or salts with variable purity and content, and without isotopic enrichment data. This high and consistent purity of the labeled standard reduces the need for frequent recalibration and minimizes uncertainty in the preparation of stock and working solutions, a critical factor for long-term method reproducibility and compliance with ISO/IEC 17025 requirements [1].

Reference Material Traceability Method Validation

Critical Applications for Sulfaguanidine-13C6 in Analytical and Regulatory Science


Regulatory Compliance in Food and Environmental Residue Monitoring Programs

Regulatory laboratories performing confirmatory analysis of sulfaguanidine residues in foodstuffs (e.g., honey, muscle, milk) and environmental samples (e.g., wastewater) according to EU Decision 2002/657/EC or SANTE guidelines must employ internal standardization to correct for recovery and matrix effects. The use of Sulfaguanidine-13C6 is the definitive approach for achieving the required decision limits (CCα) and analytical precision, as demonstrated in a validated honey method [1]. Procurement of this labeled standard is a non-negotiable component for any laboratory seeking or maintaining ISO/IEC 17025 accreditation for this specific analyte.

Robust Method Development and Validation for Multi-Residue LC-MS/MS Assays

Given the documented low and variable recovery of sulfaguanidine in multi-residue methods [1], its accurate quantification is a known analytical challenge. Method development chemists require Sulfaguanidine-13C6 to establish reliable calibration curves in the presence of complex matrices (e.g., animal tissue, feed, sediments) and to assess method ruggedness. The internal standard allows for the direct evaluation and compensation of matrix effects and extraction losses, leading to a more robust and transferable method [2].

Pharmacokinetic and Metabolism Studies Requiring Absolute Quantification

In veterinary pharmacokinetic studies where the oral bioavailability and tissue distribution of sulfaguanidine are being investigated, LC-MS/MS is the analytical method of choice. The use of Sulfaguanidine-13C6 as an internal standard ensures that the measured plasma and tissue concentrations are accurate and not biased by differential recovery from biological matrices. This is crucial for generating valid pharmacokinetic parameters, as seen in studies where neonatal and adult rat absorption profiles were compared [1].

Quality Control of Pharmaceutical Formulations and Medicated Feed

Manufacturers of sulfaguanidine-based veterinary pharmaceuticals and medicated feed require precise and accurate analytical methods for quality control and release testing. LC-MS methods for sulfaguanidine in medicated feedingstuffs have been developed and validated [1]. Incorporating Sulfaguanidine-13C6 as an internal standard enhances the method's reliability by correcting for potential variations in sample preparation and instrument response, ensuring that the final product meets its label claim within strict specifications.

Technical Documentation Hub

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